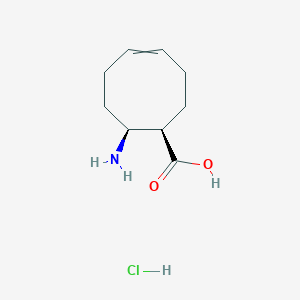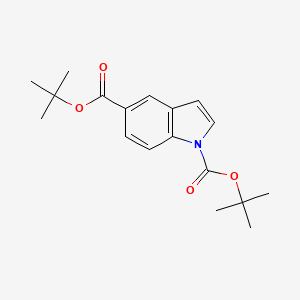![molecular formula C14H8FNO3 B8271072 2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one CAS No. 884500-75-8](/img/structure/B8271072.png)
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine core structure with a fluorinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with a pyridine derivative in the presence of a base to facilitate cyclization and formation of the pyrano-pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted analogs with various functional groups .
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoropyridine
- 2,4-Disubstituted thiazoles
Uniqueness
2-(3-Fluoro-4-hydroxyphenyl)-pyrano[2,3-b]pyridin-4-one is unique due to its combination of a fluorinated phenyl group and a pyrano-pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .
Propiedades
Número CAS |
884500-75-8 |
|---|---|
Fórmula molecular |
C14H8FNO3 |
Peso molecular |
257.22 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C14H8FNO3/c15-10-6-8(3-4-11(10)17)13-7-12(18)9-2-1-5-16-14(9)19-13/h1-7,17H |
Clave InChI |
GRZRBMWDXZEEMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)




![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(i)tetrafluoroborate](/img/structure/B8271041.png)
![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)





![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
